molecular formula C21H20N4OS B2578139 8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline CAS No. 620572-36-3

8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline

Cat. No.: B2578139
CAS No.: 620572-36-3
M. Wt: 376.48
InChI Key: LUMAGIMEGKKMFU-UHFFFAOYSA-N
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Description

This hybrid compound integrates a quinoline scaffold with a 1,2,4-triazole moiety via a methoxy linker. The triazole ring is substituted at position 5 with a benzylsulfanyl group and at position 4 with an ethyl group. The compound has been characterized via FT-IR, NMR, and elemental analysis , with computational studies (e.g., Lipinski’s descriptors) indicating favorable drug-like properties . Biological evaluations highlight antifungal and antimicrobial activities, particularly against Candida albicans and Escherichia coli .

Properties

IUPAC Name

8-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-2-25-19(23-24-21(25)27-15-16-8-4-3-5-9-16)14-26-18-12-6-10-17-11-7-13-22-20(17)18/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMAGIMEGKKMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the copper-catalyzed [5+1] annulation of 2-ethynylanilines with N,O-acetals to generate substituted quinolines . The triazole ring is then introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet the stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Scientific Research Applications

8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline has been studied for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Substituents Molecular Weight logP (Predicted) Key Substituents Biological Activity (MIC, µg/mL) Reference
Target Compound: 8-{[5-(Benzylsulfanyl)-4-ethyl... 390.5 ~3.5* Benzylsulfanyl, ethyl, methoxy linker Antifungal: 0.01% (90% inhibition)
8-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline (5o) 361.4 ~2.8 Methoxyphenyl, triazole, methoxy linker Not reported
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline 426.3 ~4.0 Chlorobenzyl, chloro-quinoline Antifungal: Broad-spectrum
8-((4-Ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline 390.5 ~3.6 Phenethylthio, ethyl Not reported
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)quinoline (6j) 452.4 ~3.2 Thiophene, methoxyphenyl Leukotriene biosynthesis inhibition

*Estimated based on substituent contributions.

Key Observations:
  • Benzylsulfanyl vs. Methoxyphenyl (5o): The benzylsulfanyl group in the target compound enhances lipophilicity (logP ~3.5 vs.
  • Chlorinated Analogues : The 5-chloro derivative () shows broader antifungal activity, likely due to increased electron-withdrawing effects and steric bulk .
  • Phenethylthio vs. Benzylsulfanyl : The phenethylthio group in introduces a longer alkyl chain, which may reduce steric hindrance but increase metabolic instability .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl substitutions (e.g., ) enhance metabolic stability but may reduce solubility .
  • Methoxy Linkers : The methoxy group in the target compound balances hydrophilicity and conformational flexibility, critical for receptor binding .
  • Triazole vs. Thiadiazole : Thiadiazole-containing analogues () exhibit comparable antimicrobial activity but higher synthetic complexity .

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